molecular formula C18H19N3S B2532195 2-(Pyridin-3-ylmethylsulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile CAS No. 496804-64-9

2-(Pyridin-3-ylmethylsulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No. B2532195
M. Wt: 309.43
InChI Key: GPDUTYLELGTSPG-UHFFFAOYSA-N
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Description

Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .


Synthesis Analysis

Pyridine compounds can be synthesized through various methods. For instance, Arthur Hantzsch synthesized pyridine compounds through a multicomponent reaction, starting from a β-ketoester, an aldehyde and ammonia . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

Pyridine compounds present two possible tautomeric forms: the 1H- and 2H-isomers . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on pyridine derivatives, including compounds structurally related to 2-(Pyridin-3-ylmethylsulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, has provided insights into their crystal structures and molecular interactions. Such studies have elucidated the twisted conformation of the central piperidine ring, the half-chair conformation of the octahydroindolizine ring, and the twisted envelope conformation of the pyrrole ring. Hirshfeld surface analysis and density functional theory (DFT) calculations have been utilized to analyze intermolecular interactions and optimize the structures of these compounds (Venkateshan et al., 2019).

Heterocyclic Synthesis

The chemical reactivity of pyridine derivatives has been explored through domino reactions, leading to the synthesis of novel heterocyclic systems. These reactions involve spatially adjacent active methylene, nitrile, and hydroxyl groups, resulting in consecutive intramolecular cyclization reactions. Such processes have been instrumental in creating complex molecular structures with potential therapeutic applications (Bondarenko et al., 2016).

Molecular Docking Studies

Molecular docking studies on related pyridine derivatives have identified potential inhibitors of specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT). These studies suggest that pyridine derivatives could increase sensitivity to apoptosis in NAMPT-expressing cells and tumors, indicating their potential as therapeutic agents in cancer treatment (Venkateshan et al., 2019).

Transfer Hydrogenation Catalysts

Research into the catalytic properties of pyridine derivatives has led to the development of water-soluble complexes for transfer hydrogenation. These complexes have been shown to be efficient for catalytic transfer hydrogenation of carbonyl compounds in water, using glycerol as a hydrogen donor. This highlights the potential of pyridine derivatives in catalysis, particularly in environmentally friendly chemical processes (Prakash et al., 2014).

properties

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c19-11-16-10-15-7-3-1-2-4-8-17(15)21-18(16)22-13-14-6-5-9-20-12-14/h5-6,9-10,12H,1-4,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDUTYLELGTSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC(=C(C=C2CC1)C#N)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-ylmethylsulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

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